1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride

Description

Systematic IUPAC Name and Structural Formula

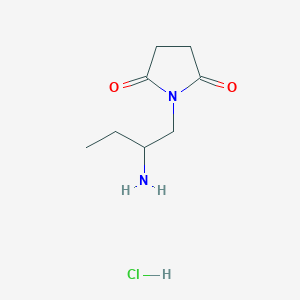

The systematic IUPAC name for this compound is 1-(2-aminobutyl)pyrrolidine-2,5-dione hydrochloride , reflecting its structural features: a pyrrolidine-2,5-dione core substituted at the 1-position with a 2-aminobutyl group, combined with a hydrochloride counterion.

The structural formula (Figure 1) illustrates the connectivity:

- A five-membered pyrrolidine ring with ketone groups at positions 2 and 5.

- A butyl side chain at the 1-position of the ring, featuring an amino group (-NH$$_2$$) at the second carbon of the chain.

- A hydrochloride salt formed via protonation of the primary amine.

The SMILES notation for the compound is O=C(CC1)N(CC(N)CC)C1=O.Cl , and the InChI key is YJIOMDIRKHLNTP-UHFFFAOYSA-N .

CAS Registry Number and Synonyms

The compound is registered under CAS 1864015-99-5 . Key synonyms include:

Notably, the free base form (without the hydrochloride) has a distinct CAS number (1247401-16-6 ) and molecular weight (170.21 g/mol ), emphasizing the importance of specifying the salt form in nomenclature.

Molecular Weight and Empirical Formula

The molecular weight of the hydrochloride salt is 206.67 g/mol , calculated from its empirical formula C$$8$$H$${15}$$ClN$$2$$O$$2$$ . A comparative analysis of the free base and salt forms is provided in Table 1.

Table 1: Key physicochemical properties

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Empirical Formula | C$$8$$H$${14}$$N$$2$$O$$2$$ | C$$8$$H$${15}$$ClN$$2$$O$$2$$ |

| Molecular Weight (g/mol) | 170.21 | 206.67 |

| CAS Number | 1247401-16-6 | 1864015-99-5 |

Salt Formation and Protonation State Analysis

The hydrochloride salt forms via protonation of the primary amine group (-NH$$_2$$) on the butyl side chain. This protonation occurs under acidic conditions, stabilizing the compound as an ammonium chloride salt.

The pKa of the amine group is critical for salt formation. Adjacent electron-withdrawing carbonyl groups in the pyrrolidine-2,5-dione ring lower the amine’s basicity, as seen in analogous systems where carbonyls reduce pKa values by 2–4 units. For example:

- In pyrrolidine derivatives, unsubstituted amines typically exhibit pKa values near 10–11.

- Proximity to carbonyl groups (as in this compound) lowers the pKa to ~8–9, facilitating protonation under mildly acidic conditions.

The hydrochloride salt enhances aqueous solubility compared to the free base, a common strategy in pharmaceutical chemistry to improve bioavailability. The ionic interaction between the protonated amine and chloride ion also increases thermal stability, as evidenced by storage recommendations to avoid moisture and high temperatures.

Properties

IUPAC Name |

1-(2-aminobutyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c1-2-6(9)5-10-7(11)3-4-8(10)12;/h6H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIOMDIRKHLNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C(=O)CCC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Substitution-Reduction Route

A patented method for preparing 1-alkyl-2-(2-aminoethyl)pyrrolidine derivatives, structurally related to the target compound, involves the following key steps:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction of pyrrolidone with sodium borohydride | 0–50 °C, aqueous or alcoholic solvent | Formation of hydroxypyrrolidine intermediate |

| 2 | Halogenation of hydroxypyrrolidine | 0 to −20 °C, halogenating agent (e.g., SOCl2, PBr3) | Formation of 1-alkyl-2-halo pyrrolidine |

| 3 | Reaction with alkoxide and nitroethane | Room temperature, alkali metal alkoxide | Formation of 1-alkyl-2-(2-nitroethylidene)pyrrolidine intermediate |

| 4 | Catalytic hydrogenation | Pd(OH)2 catalyst, hydrogen atmosphere, organic acid medium | Reduction of nitro group to amino group, yielding 1-alkyl-2-(2-aminoethyl)pyrrolidine |

| 5 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Final product as hydrochloride salt |

This method achieves moderate overall yields (~15%) but is industrially viable due to relatively straightforward steps and catalyst reuse.

Direct Aminoalkylation of Pyrrolidine-2,5-dione

Another approach involves direct alkylation of pyrrolidine-2,5-dione with an aminoalkyl halide or amine under controlled conditions:

- Reaction of pyrrolidine-2,5-dione with 1-aminobutane or its derivatives in the presence of a catalyst or under reflux in polar solvents.

- Subsequent acidification with hydrochloric acid to form the hydrochloride salt.

- Purification by crystallization or chromatographic methods to achieve high purity.

This route is common in industrial synthesis of related aminopropyl-substituted pyrrolidinediones and offers scalability and good product purity.

Multi-step Synthesis via Pyrrolidone Intermediates

Research on pyrrolidine-2-one derivatives highlights a synthetic sequence starting from chiral aldehydes or Morita–Baylis–Hillman adducts, proceeding through:

- Ozonolysis and stereoselective ketone reduction,

- N-deprotection and amidation to form pyrrolidone intermediates,

- Functional group manipulation (e.g., silylation, borane reduction),

- Final deprotection to yield substituted pyrrolidines.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The halogenation-substitution-reduction method is well-documented in patent literature and provides a practical route for industrial synthesis of aminoethyl pyrrolidine derivatives, with potential adaptation for aminobutyl substituents.

- Direct aminoalkylation is favored for its simplicity and scalability but requires careful control of reaction parameters to avoid side reactions and ensure high purity.

- Multi-step synthetic routes allow for stereochemical control and functional diversity but involve more complex operations and lower throughput, suitable mainly for research-scale or specialty synthesis.

- Purification techniques such as crystallization from acidic aqueous media and chromatographic separation are critical to obtain the hydrochloride salt in high purity.

- Catalysts like palladium hydroxide and reducing agents such as sodium borohydride or borane complexes are commonly employed in these syntheses.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Pharmaceutical Synthesis

1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride serves as a chemical intermediate in the synthesis of biologically active compounds. Its structural features allow it to participate in reactions that lead to the formation of new pharmaceuticals. For instance, it can be utilized in the preparation of various derivatives that may exhibit therapeutic effects against diseases such as cancer or neurological disorders .

Biochemical Assays

This compound is employed as a research tool in biochemical assays to study enzyme interactions and receptor binding affinities. Preliminary studies suggest that it may interact with specific biological targets, although further research is necessary to fully elucidate these interactions. Its utility in high-throughput screening processes allows researchers to evaluate its effects on cellular pathways effectively.

Agrochemical Development

In the agrochemical sector, this compound is investigated for its potential use in the development of new pesticides or herbicides. Its ability to modulate biological activity makes it an attractive candidate for creating compounds that can enhance crop protection against pests and diseases .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride can be contextualized through comparisons with structurally related pyrrolidine-2,5-dione derivatives. Key compounds are analyzed below:

1-(2-Aminoethyl)pyrrolidine-2,5-dione Hydrochloride

- Structure: Features a shorter 2-aminoethyl chain instead of aminobutyl.

- Molecular Formula : C₆H₁₁ClN₂O₂ .

- Safety : Classified with hazard statements H302 (harmful if swallowed) and H315/H319/H335 (skin/eye irritation, respiratory irritation) .

3-(3-Methylthiophen-2-yl)-1-(3-Morpholinopropyl)pyrrolidine-2,5-dione Hydrochloride (Compound 4)

- Structure: Incorporates a morpholinopropyl group and thiophene ring.

- Pharmacology : Exhibits superior anticonvulsant activity (ED₅₀ = 28.6 mg/kg in mouse models) compared to reference drugs valproic acid (ED₅₀ = 270 mg/kg) and ethosuximide (ED₅₀ = 320 mg/kg). Moderately inhibits voltage-sensitive sodium and L-type calcium channels .

- Key Difference: The morpholinopropyl-thiophene hybrid structure enhances ion channel modulation, a feature absent in the aminobutyl derivative.

1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione

- Structure : Contains a 3-methoxyphenethyl group.

- Pharmacology: Demonstrates anticonvulsant and tyrosinase inhibitory activities. The aromatic substituent enables π-π interactions with receptors, contrasting with the aliphatic aminobutyl group .

1-{2-[(2-Aminopropyl)(methyl)amino]ethyl}pyrrolidine-2,5-dione Dihydrochloride

- Structure: Includes a branched aminopropyl-methylaminoethyl chain.

- Physicochemical Properties: Higher molecular weight (286.2 g/mol) and dihydrochloride salt form improve solubility compared to the monohydrochloride aminobutyl analog .

Data Tables

Table 1. Structural and Pharmacological Comparison

Research Findings and Mechanistic Insights

- Chain Length vs. Activity: Longer alkyl chains (e.g., aminobutyl) may enhance lipophilicity and CNS penetration but could increase toxicity risks. Shorter chains (e.g., ethyl) reduce these effects but may limit potency .

- Functional Group Impact: Aromatic substituents (e.g., phenethyl) favor receptor binding via π-π interactions, while aliphatic amines (e.g., aminobutyl) may prioritize ion channel interactions .

- Salt Forms: Dihydrochloride salts improve aqueous solubility, critical for intravenous formulations, whereas monohydrochloride forms are typical for oral administration .

Biological Activity

Overview

1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound contains a pyrrolidine ring and an amino group, which contribute to its reactivity and ability to interact with various biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Biological Activity

1. Anticonvulsant Properties

Research has indicated that compounds related to this compound exhibit anticonvulsant effects. In studies using animal models, these compounds have shown efficacy in protecting against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). For instance, derivatives of pyrrolidine-2,5-dione were evaluated for their ability to prevent seizures, with some compounds demonstrating significant protective indexes (PIs) compared to established anticonvulsants like valproic acid (VPA) .

| Compound | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | PI (MES) | PI (6 Hz) |

|---|---|---|---|---|

| Compound A | 62.1 | 75.6 | High | Moderate |

| Compound B | 50.0 | 60.0 | Moderate | High |

2. Antioxidant Activity

The antioxidant properties of pyrrolidine derivatives have also been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases . This activity is attributed to the presence of the pyrrolidine ring that stabilizes radical species.

3. Anti-inflammatory Effects

In addition to anticonvulsant and antioxidant activities, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory conditions .

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity. This is particularly relevant in the context of anticonvulsant activity where enzyme modulation can influence neurotransmitter levels.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors involved in neurotransmission and inflammation. The structural characteristics allow it to form hydrogen bonds and engage in electrostatic interactions with target proteins .

Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of this compound:

- Anticonvulsant Screening : In a study assessing the efficacy of pyrrolidine derivatives in seizure models, several compounds demonstrated significant protective effects without notable neurotoxicity. The protective index was calculated based on the ratio of effective dose to toxic dose .

- Inflammation Models : In vitro studies have shown that certain derivatives can significantly reduce cytokine levels in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Aminobutyl)pyrrolidine-2,5-dione hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Traditional synthesis involves nucleophilic substitution or condensation reactions. For example, analogous pyrrolidine-dione derivatives are synthesized via microwave-assisted reactions using solvents like DMF, potassium carbonate as a base, and controlled heating (150°C for 20 hours) to achieve high yields (~93%) . Optimization can leverage computational reaction path searches (quantum chemical calculations) and information science to identify ideal conditions (e.g., solvent polarity, temperature gradients) and reduce trial-and-error experimentation .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Storage : Inert atmosphere (e.g., nitrogen) at room temperature to prevent degradation .

- Analytical Monitoring : Use HPLC or LC-MS to track decomposition products over time. For hygroscopic or light-sensitive analogs (e.g., dopamine hydrochloride), protect from moisture/light and validate stability via periodic assays .

- Stress Testing : Expose the compound to accelerated conditions (e.g., elevated temperature, humidity) and compare degradation profiles.

Q. What orthogonal analytical methods ensure compound purity exceeding 98%?

- Methodological Answer : Combine:

- Chromatography : Reverse-phase HPLC with UV detection (e.g., ammonium acetate buffer at pH 6.5 for separation) .

- Spectroscopy : H NMR integration for structural confirmation and impurity quantification .

- Mass Spectrometry : High-resolution MS to verify molecular ion consistency and detect trace contaminants .

Advanced Research Questions

Q. How can computational tools predict reactivity and side reactions in complex systems?

- Methodological Answer :

- Reaction Modeling : Use density functional theory (DFT) to simulate transition states and identify competing pathways (e.g., undesired cyclization or hydrolysis) .

- Machine Learning : Train models on reaction databases to predict byproducts under specific conditions (e.g., solvent polarity, catalyst presence) .

- Validation : Cross-reference computational predictions with experimental LC-MS/MS data to refine accuracy .

Q. How to resolve contradictions in biological activity data across assay platforms?

- Methodological Answer :

- Assay Standardization : Use pharmacopeial reference standards (e.g., defined buffer systems, controlled temperature) to minimize variability .

- Orthogonal Assays : Compare results from enzymatic (e.g., kinetic fluorescence) and cell-based (e.g., viability) assays.

- Factorial Design : Systematically vary factors (e.g., pH, co-solvents) to isolate confounding variables .

Q. What scaling strategies maintain efficiency during pilot-scale synthesis?

- Methodological Answer :

- Process Simulation : Use chemical engineering software to model heat/mass transfer and optimize reactor design (e.g., continuous-flow vs. batch) .

- Parameter Control : Monitor critical variables (e.g., mixing efficiency, exothermicity) using in-line sensors and feedback loops .

- Intermediate Analysis : Validate purity at each stage via rapid LC-MS to prevent cumulative impurities .

Q. How to design experiments investigating the compound’s enzymatic mechanism of action?

- Methodological Answer :

- Controls : Include enzyme-negative (substrate-only) and inhibitor-positive controls.

- Kinetic Studies : Use stopped-flow spectroscopy or microcalorimetry to measure binding constants () and catalytic rates ().

- Structural Probes : Employ mutagenesis or isotopic labeling (e.g., C) to identify active-site interactions .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate H NMR, C NMR, and IR spectra with computational predictions (e.g., ChemDraw simulations) .

- Crystallography : If crystalline, obtain X-ray diffraction data for unambiguous confirmation .

- Error Analysis : Statistically assess signal-to-noise ratios and integration errors in spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.